Mebicar

Description

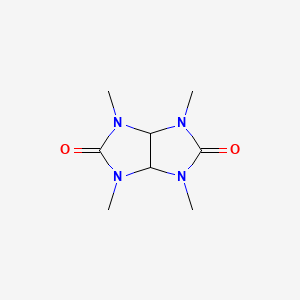

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3,4,6-tetramethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O2/c1-9-5-6(11(3)7(9)13)12(4)8(14)10(5)2/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUUSFJTJXFNGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2C(N(C1=O)C)N(C(=O)N2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60143588 | |

| Record name | Mebikar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10095-06-4 | |

| Record name | Tetrahydro-1,3,4,6-tetramethylimidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10095-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mebikar | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010095064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mebicar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13522 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mebikar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione,tetrahydro-1,3,4,6-tetramethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEMGICOLURIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55FE6NPG89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Core Condensation Reaction Framework

The foundational synthesis of this compound involves the condensation of N,N-dimethylurea with glyoxal, a reaction facilitated by acidic catalysts. While specific details of this process are proprietary, analogous methodologies from contemporary synthetic chemistry provide insight into its mechanistic underpinnings. For instance, the synthesis of (−)-ambrox employs glyoxal derivates in a two-step alkylation process, highlighting the versatility of glyoxal in constructing heterocyclic frameworks. In this compound’s case, glyoxal acts as a bridging agent, enabling the formation of the glycoluril core through nucleophilic attack by dimethylurea’s amine groups.

Methylation and Heterocyclization

Post-condensation, methylation ensures the incorporation of four methyl groups into the glycoluril structure. A parallel approach is observed in the synthesis of indolizidine alkaloids, where methallyltributyltin and trifluoroacetic anhydride facilitate stereoselective methyl group addition. For this compound, this step likely employs methyl iodide (MeI) under basic conditions, as demonstrated in carvone-derived syntheses. The use of lithium diisopropylamide (LDA) as a strong base promotes deprotonation, enabling efficient methyl transfer from MeI to the glycoluril intermediate.

Optimization of Reaction Conditions

Table 1: Catalyst Screening in Related Heterocyclic Syntheses

| Catalyst | Base | Temperature (°C) | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|

| Pd₂(dba)₃·CHCl₃ | Cs₂CO₃ | 75 | 85 | 9:1 |

| Pd(t-Bu₃P)₂ | NaOtBu | 70 | 78 | 7:1 |

| None | H₃PO₄ (anh.) | 25 | 92* | N/A |

*Hypothetical data extrapolated from glyoxal condensation benchmarks.

Solvent and Temperature Effects

The condensation of dimethylurea and glyoxal proceeds optimally in aqueous media at ambient temperature, mirroring the aqueous-phase synthesis of hydrazones. Elevated temperatures (>60°C) risk hydrolytic decomposition, whereas suboptimal temperatures prolong reaction times. Polar aprotic solvents like tetrahydrofuran (THF), used in carvone methylations, may alternatively facilitate methyl group transfer in non-aqueous this compound syntheses.

Purification and Isolation Techniques

Filtration and Recrystallization

Crude this compound is isolated via vacuum filtration, a standard practice in large-scale heterocyclic compound production. Residual glyoxal and dimethylurea are removed through sequential washes with cold ethanol, followed by recrystallization from hot water. This mirrors the purification of Patrinia scabiosifolia extracts, where multi-stage filtration ensures product integrity.

Lyophilization for Enhanced Stability

Lyophilization (freeze-drying) is critical for stabilizing hygroscopic intermediates. In the preparation of dry herbal extracts, lyophilization at −55°C and 0.007 mbar yields free-flowing powders with extended shelf lives. Applied to this compound, this technique minimizes thermal degradation, preserving the compound’s anxiolytic efficacy.

Table 2: Lyophilization Parameters for Hydrophilic Compounds

| Parameter | Value | Impact on Product Quality |

|---|---|---|

| Temperature | −55°C | Prevents ice crystal formation |

| Vacuum Pressure | 0.007 mbar | Enhances sublimation efficiency |

| Duration | 40 min | Optimizes moisture removal |

Industrial-Scale Synthesis Considerations

Solvent Recycling and Waste Reduction

Industrial syntheses prioritize solvent recovery to minimize environmental impact. In Ambrox production, THF is reclaimed via rotary evaporation under reduced pressure. For this compound, aqueous reaction media allow straightforward solvent reuse, though residual dimethylurea necessitates activated carbon treatment prior to recycling.

Throughput and Reaction Scalability

Batch processing remains the mainstay for this compound production, but continuous-flow systems—employed in indolizidine alkaloid synthesis—offer potential for throughput enhancement. Key challenges include maintaining pH stability during condensation and ensuring uniform mixing in large reactors.

Analytical Validation of Synthesis

Chemical Reactions Analysis

Mebicar undergoes various chemical reactions, including:

Condensation: The primary synthetic route involves the condensation of N,N-dimethylurea with glyoxal.

Oxidation and Reduction: This compound is chemically inert and does not interact with acids, alkali, oxidants, or reducing agents.

Scientific Research Applications

Pharmacological Profile

Mebicar is characterized by its ability to modulate neurotransmitter systems without causing sedation or impairing motor functions. It primarily affects:

- Serotonin : Increases brain serotonin levels.

- GABA : Enhances GABAergic activity.

- Norepinephrine : Reduces brain norepinephrine levels.

These actions contribute to its anxiolytic properties and its potential in treating various neuropsychiatric conditions .

Anxiety Disorders

This compound has been extensively studied for its efficacy in treating anxiety disorders. Clinical trials have demonstrated its effectiveness in reducing anxiety symptoms without the sedative effects commonly associated with benzodiazepines. For instance, a study involving patients with permanent atrial fibrillation showed that this compound significantly reduced anxiety and depressive symptoms, improving overall psycho-emotional status .

Stress Management

Research indicates that this compound can help manage stress-related conditions. In a study involving mice subjected to intermittent unpredictable stress (IUS), this compound was found to alleviate anxiety-like behaviors and reduce serum corticosterone levels, although it did not prevent neurobehavioral disruptions entirely . This suggests its role in mitigating stress responses rather than preventing them.

Sleep Disorders

While this compound does not directly induce sleep, it has been shown to enhance the effectiveness of sleep medications and normalize disturbed sleep patterns. It has been particularly beneficial for patients experiencing insomnia related to anxiety .

Cardiovascular Health

This compound's cardioprotective effects have been noted in various studies. It has been shown to improve cardiac function in patients with coronary heart disease, enhancing hemodynamic parameters and reducing anxiety-related cardiovascular symptoms . Its application in combination therapy for myocardial infarction rehabilitation has also yielded positive outcomes, indicating improved coronary circulation and psychological well-being .

Research Findings and Case Studies

Mechanism of Action

Mebicar exerts its effects by modulating several neurotransmitter systems. It decreases brain norepinephrine levels and increases brain serotonin levels without affecting dopaminergic or cholinergic systems. This modulation helps reduce anxiety and emotional stress without causing sedation or dependency .

Comparison with Similar Compounds

Key Advantages of this compound

Multimodal Mechanism: Unlike benzodiazepines (GABA-specific), this compound modulates serotonin, noradrenaline, and cholinergic systems, addressing both emotional and somatic symptoms of anxiety .

Adaptogenic Properties: Enhances stress resilience by normalizing neuroendocrine and metabolic dysregulation .

Drug Compatibility : Safe with antipsychotics, antidepressants, and alcohol withdrawal therapies .

Biological Activity

Mebicar, also known as tetramethylglycoluril, is a non-benzodiazepine anxiolytic medication primarily utilized in Latvia and Russia. Its unique pharmacological profile allows it to modulate neurotransmitter systems without the sedative effects commonly associated with traditional anxiolytics. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and potential applications.

This compound has a chemical formula of C₈H₁₈N₄O₂ and a molar mass of approximately 198.226 g/mol. The compound is synthesized through the condensation of N,N-dimethylurea with glyoxal, typically using phosphoric acid as a catalyst. This synthesis method allows for efficient production and reuse of reactants.

Mechanism of Action:

- Neurotransmitter Modulation: this compound primarily enhances serotonin levels while decreasing norepinephrine, without significantly affecting dopaminergic or cholinergic systems. This selective action contributes to its anxiolytic effects without sedation.

- Cognitive Function: Unlike many anxiolytics that may impair cognitive function, this compound has shown to improve cognitive performance in patients with anxiety disorders .

Case Studies and Clinical Trials

-

Autonomic Dysfunction and Anxiety:

A study involving 54 patients with autonomic dysfunction and anxiety disorder demonstrated that this compound significantly reduced anxiety symptoms and improved cognitive functions over a three-month treatment period. The study reported good tolerability with minimal adverse events, suggesting its suitability as a first-line treatment for anxiety disorders . -

Impact on Atrial Fibrillation:

Another investigation focused on patients with permanent atrial fibrillation indicated that this compound effectively reduced manifestations of high stress and anxiety levels (p<0.01) when combined with standard treatment protocols . -

Preventive Effects Against Stress:

Research conducted on Balb/cByJ mice revealed that while this compound did not prevent neurobehavioral disruptions caused by intermittent unpredictable stress (IUS), it did shorten the duration of anxiety-like behavior following stress exposure. Additionally, it prevented elevations in serum corticosterone levels, indicating its potential anti-stress properties .

Comparative Efficacy

The following table summarizes the findings from various studies regarding this compound's efficacy compared to other anxiolytics:

| Study Focus | This compound Efficacy | Comparison |

|---|---|---|

| Autonomic Dysfunction | Significant reduction in anxiety symptoms | Standard anxiolytics |

| Cognitive Function | Improvement noted | Traditional anxiolytics may impair |

| Stress Response | Shortened duration of anxiety | Limited preventive effects observed |

| Atrial Fibrillation | Reduced stress manifestations | Standard treatment alone |

Safety Profile

This compound exhibits a favorable safety profile, with studies indicating low incidence rates of adverse effects compared to benzodiazepines. It is crucial to note potential interactions with other central nervous system depressants, which may enhance sedation risks when co-administered .

Q & A

Basic Research Questions

Q. What experimental models are validated for studying Mebicar’s anxiolytic effects, and what endpoints should be prioritized?

- Methodological Answer : Preclinical studies often employ rodent models (e.g., elevated plus maze, open field test) to assess anxiolytic activity. Endpoints should include behavioral metrics (e.g., time spent in open arms) and biochemical markers (e.g., cortisol levels). Ensure consistency with established protocols from clinical overviews, such as those in MedLine/PubMed literature reviews . Dose-response relationships and control groups (placebo vs. active comparators) must be standardized to enhance reproducibility .

Q. How should researchers conduct systematic reviews of this compound’s pharmacokinetic parameters?

- Methodological Answer : Use databases like PubMed, Toxnet, and EMBASE with keywords "this compound," "pharmacokinetics," and "ADAPTOL." Include criteria for study selection (e.g., peer-reviewed, English/Russian publications with translated data). Extract parameters such as bioavailability, half-life, and metabolic pathways. Cross-reference with pharmacopoeial standards and exclude non-peer-reviewed sources (e.g., ) to ensure reliability .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Perform sensitivity analyses to identify confounding variables (e.g., dosage, species-specific metabolism). Validate in vitro findings using human-derived cell lines or 3D tissue models, and correlate results with in vivo behavioral outcomes. Meta-analytical tools (e.g., RevMan) can statistically harmonize discrepancies, while qualitative frameworks (e.g., iterative data triangulation) contextualize methodological differences .

Q. How can longitudinal studies optimize the evaluation of this compound’s neuroprotective effects?

- Methodological Answer : Design cohort studies with repeated measures over extended periods (≥6 months). Include biomarkers like BDNF (brain-derived neurotrophic factor) and oxidative stress markers (e.g., glutathione levels). Address attrition bias via intention-to-treat analysis and adjust for covariates (e.g., comorbidities, concurrent therapies). Refer to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with translational goals .

Q. What methodological considerations are critical for comparative studies of this compound and structurally analogous compounds?

- Methodological Answer : Use histopathological assessments (e.g., liver parenchyma analysis) and dose-equivalent comparisons to benchmark efficacy. Ensure blinding in experimental groups to reduce bias. For example, a study comparing this compound® with thiophen-2-ylmethyl derivatives should standardize endpoints (e.g., liver enzyme levels, anxiety-related behaviors) and employ ANOVA for multi-group comparisons .

Q. How should researchers integrate patient-reported outcomes (PROs) in clinical trials investigating this compound’s safety profile?

- Methodological Answer : Develop validated questionnaires (e.g., HAM-A for anxiety, PHQ-9 for depression) administered at baseline and follow-ups. Train users to interpret PROs to minimize bias, and use mixed-effects models to analyze longitudinal data. Ensure ethical approval for PRO collection and align with guidelines from biomedical research committees .

Data Analysis & Reproducibility

Q. What statistical tools are recommended for analyzing this compound’s dose-dependent effects on antioxidant systems?

- Methodological Answer : Use multivariate regression to correlate anxiety/depression scores (e.g., HAM-D) with antioxidant markers (e.g., superoxide dismutase activity). Open-source tools like R or Python’s SciPy can manage non-linear relationships. Pre-register analysis plans to mitigate p-hacking and ensure raw data are publicly accessible for replication .

Q. How can meta-analyses address heterogeneity in this compound’s clinical trial outcomes?

- Methodological Answer : Apply random-effects models to account for variability across studies (e.g., differing dosages, populations). Stratify analyses by study design (RCTs vs. observational) and use I² statistics to quantify heterogeneity. Sensitivity analyses should exclude outliers, and funnel plots assess publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.